molecular formula C11H15ClFNO B1469852 3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride CAS No. 1246635-88-0

3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride

Cat. No. B1469852
CAS RN: 1246635-88-0
M. Wt: 231.69 g/mol
InChI Key: RUSXOOOKHHWUBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride” is a chemical compound with the CAS Number: 1246635-87-9 . It has a molecular weight of 231.7 and its IUPAC name is 3-(3-fluorobenzyl)pyrrolidin-3-ol hydrochloride . It is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14FNO.ClH/c12-10-3-1-2-9(6-10)7-11(14)4-5-13-8-11;/h1-3,6,13-14H,4-5,7-8H2;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 231.7 . It is a powder at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., were not found in the search results.

Scientific Research Applications

Synthesis and Reactivity

One significant area of application is in the synthesis and reactivity studies of heterocyclic molecules. For example, research on the synthesis, characterization, and reactivity of novel heterocyclic compounds has demonstrated the utility of related fluorophenyl pyrrolidine derivatives in generating compounds with potential in non-linear optics, highlighting their stability, charge transfer mechanisms, and hyper-conjugative interactions for materials science applications (Murthy et al., 2017).

Biological Properties

Another application is in exploring the biological properties of fluorophenyl pyrrolidine derivatives. Studies have synthesized new N-Mannich bases from pyrrolidine diones, evaluating their anticonvulsant activity, providing insights into potential therapeutic uses (Kamiński et al., 2013). This research highlights the chemical versatility and potential biological relevance of compounds structurally related to 3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride.

Inhibition of Platelet Aggregation

Compounds structurally related to this compound have been investigated for their potential to inhibit blood platelet aggregation, a crucial factor in the development of thrombotic diseases. This research provides a foundation for the development of new therapeutic agents targeting cardiovascular diseases (Grisar et al., 1976).

Non-Linear Optics and Material Science

Further studies have demonstrated the role of pyrrolidine derivatives in non-linear optics and materials science. For instance, the synthesis and characterization of pyrrolidine constrained bipyridyl-dansyl fluoroionophore for selective Al(3+) sensing highlight the application of these compounds in developing advanced materials for sensing and imaging applications (Maity & Govindaraju, 2010).

Drug Design and Development

In drug design and development, derivatives of this compound have been explored for their anti-inflammatory and analgesic properties. This research underscores the potential of these compounds in developing new therapeutic agents (Muralidharan et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for “3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride” were not found in the search results, the pyrrolidine scaffold is widely used in drug discovery . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring makes it a versatile scaffold for the design of new compounds with different biological profiles .

properties

IUPAC Name

3-[(2-fluorophenyl)methyl]pyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c12-10-4-2-1-3-9(10)7-11(14)5-6-13-8-11;/h1-4,13-14H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSXOOOKHHWUBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(CC2=CC=CC=C2F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride
Reactant of Route 3
Reactant of Route 3
3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride
Reactant of Route 4
Reactant of Route 4
3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride
Reactant of Route 5
3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride
Reactant of Route 6
3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.